6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, a piperidine ring, and a chlorophenyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring using sulfur and a suitable halogenating agent.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a vinylation reaction involving a suitable chlorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- **6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-[2-(4-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of functional groups and its ability to undergo various chemical reactions
Properties
Molecular Formula |
C17H18ClN5O2S2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-10-2-3-13(11-22)16-19-20-17-23(16)21-15(26-17)9-6-12-4-7-14(18)8-5-12/h4-9,13H,2-3,10-11H2,1H3/b9-6+ |
InChI Key |
MLEBWDICYJMQHF-RMKNXTFCSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.